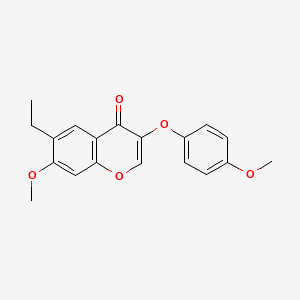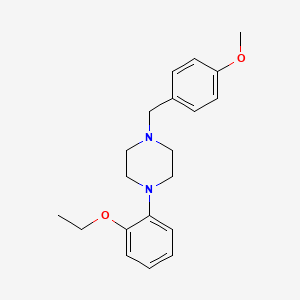
6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one, also known as Hesperetin, is a flavonoid compound found in citrus fruits. It has been extensively studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is not fully understood. However, it has been suggested that 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one exerts its anti-inflammatory and antioxidant effects by modulating various signaling pathways, including the NF-kappaB, MAPK, and Nrf2 pathways. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has also been found to interact with various cellular targets, including enzymes and receptors, such as COX-2, LOX, PPAR-gamma, and ER-alpha.
Biochemical and Physiological Effects:
6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and enzymes, such as TNF-alpha, IL-1beta, and COX-2, in vitro and in vivo. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It has been found to increase the levels of antioxidant enzymes, such as SOD, CAT, and GPx, in various organs, including the liver, kidney, and brain. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has also been shown to have anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has several advantages for lab experiments. It is readily available and can be synthesized through various methods. It is also relatively inexpensive compared to other compounds with similar properties. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has been extensively studied, and its mechanism of action and potential health benefits are well understood. However, there are also some limitations to using 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one in lab experiments. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has poor solubility in water, which can limit its bioavailability and efficacy. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one also has low stability, which can lead to degradation and loss of activity over time.
Future Directions
There are several future directions for the study of 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one. One area of research is the development of novel formulations and delivery systems to improve its solubility and bioavailability. Another area of research is the investigation of its potential use in the prevention and treatment of various chronic inflammatory diseases, such as arthritis, diabetes, and cardiovascular disease. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one also has potential applications in the food and cosmetic industries, as a natural antioxidant and anti-inflammatory agent. Further studies are needed to fully understand the mechanism of action and potential health benefits of 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one.
Synthesis Methods
6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one can be synthesized through various methods, including chemical synthesis, microbial biotransformation, and plant extraction. The chemical synthesis involves the reaction of 2,4,6-trihydroxyacetophenone with 4-methoxyphenol in the presence of a base catalyst. The microbial biotransformation involves the use of microorganisms such as Aspergillus niger to convert hesperidin, a glycoside form of 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one, into 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one. The plant extraction involves the isolation of 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one from citrus fruits such as orange and grapefruit.
Scientific Research Applications
6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has been found to inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-alpha, IL-1beta, and COX-2, which are involved in the development of chronic inflammatory diseases. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It has been found to protect against oxidative damage in various organs, including the liver, kidney, and brain. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has also been shown to have anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
properties
IUPAC Name |
6-ethyl-7-methoxy-3-(4-methoxyphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-4-12-9-15-17(10-16(12)22-3)23-11-18(19(15)20)24-14-7-5-13(21-2)6-8-14/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSDOCRKKWUHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5799442.png)
![N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5799444.png)
![N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5799450.png)
![2-naphthyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5799451.png)
![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5799453.png)
![methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799458.png)



![methyl (6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B5799486.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B5799493.png)


